molecular formula C7H9BrN2O2S B1653107 N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide CAS No. 173999-05-8

N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide

Cat. No.: B1653107
CAS No.: 173999-05-8
M. Wt: 265.13
InChI Key: KAAICSHHAREOHS-UHFFFAOYSA-N
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Description

N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13. The purity is usually 95%.
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Properties

CAS No.

173999-05-8

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-4-6-2-7(8)5-9-3-6/h2-3,5,10H,4H2,1H3

InChI Key

KAAICSHHAREOHS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCC1=CC(=CN=C1)Br

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-pyridine-carboxaldehyde (1.5 g, 7.9 mmol), methanesulfonamide (0.5 g, 5.3 mmol), acetic acid (0.637 g, 10.6 mmol), triethylamine (1.07 g, 10.6 mmol) in DCE (50 mL) at ambient temperature is added NaBH(OAc)3 (3.14 g, 14.84 mmol). The reaction mixture is stirred overnight. Aqueous NaHCO3 (20 mL) is added and the organic phase is separated. The aqueous phase is extracted with dichloromethane and the combined organic phase is dried over Na2SO4. Concentration affords a residue which is purified by silica gel flash chromatography with a methanol in dichloromethane gradient to afford N-(5-bromo-pyridin-3-ylmethyl)-methanesulfonamide as a solid. MS (ESI) m/z 266.9 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.637 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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